N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide
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Overview
Description
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide is a complex organic compound that features a benzotriazine ring fused with a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazine and pyridine carboxamide derivatives, such as:
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
- 3-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide .
Uniqueness
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide stands out due to its unique combination of the benzotriazine and pyridine carboxamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15N5O3 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15N5O3/c1-24-9-8-21-16(23)12-10-11(5-6-13(12)19-20-21)18-15(22)14-4-2-3-7-17-14/h2-7,10H,8-9H2,1H3,(H,18,22) |
InChI Key |
BPZSJVLVMHREGA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=N3)N=N1 |
Origin of Product |
United States |
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